3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one is a chemical compound with significant potential in various fields of scientific research This compound is known for its unique structure, which includes a chlorinated phenyl group and a piperidinone moiety
Preparation Methods
The synthesis of 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one involves several steps. One common method starts with 4-chloronitrobenzene and piperidine. The process includes the following steps:
Nitration: 4-chloronitrobenzene is nitrated to form 4-chloro-2-nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder or catalytic hydrogenation.
Cyclization: The amine undergoes cyclization with piperidine to form the piperidinone ring.
Chlorination: The final step involves chlorination to introduce the chlorine atom at the desired position.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting blood coagulation pathways.
Biological Studies: The compound is studied for its potential effects on various biological pathways, including its role as an inhibitor of specific enzymes.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. One of the primary targets is the enzyme factor Xa, which plays a crucial role in the blood coagulation cascade. By inhibiting factor Xa, the compound can prevent the formation of blood clots . This mechanism is particularly relevant in the context of anticoagulant therapies.
Comparison with Similar Compounds
3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one can be compared with other similar compounds, such as:
Apixaban: A well-known anticoagulant that also targets factor Xa.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Edoxaban: A newer anticoagulant that inhibits factor Xa and is used for similar therapeutic purposes.
The uniqueness of this compound lies in its specific structural features and its potential for further modification to enhance its properties and applications.
Properties
Molecular Formula |
C16H17ClN2O2 |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
5-chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-4-3-11-19(16(14)21)13-8-6-12(7-9-13)18-10-2-1-5-15(18)20/h4,6-9H,1-3,5,10-11H2 |
InChI Key |
BQTIXBKYLJNTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC=C(C3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.